2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrroloquinoxaline carboxamide family, characterized by a fused heterocyclic core (pyrrolo[2,3-b]quinoxaline) substituted with an amino group at position 2 and a carboxamide moiety at position 2. The aryl substituents at positions 1 and N include a 3,4-dimethylphenyl group and a 3,4,5-trimethoxyphenyl group, respectively. These substituents are critical for modulating solubility, bioavailability, and target binding affinity.
Properties
Molecular Formula |
C28H27N5O4 |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C28H27N5O4/c1-15-10-11-17(12-16(15)2)30-28(34)23-24-27(32-20-9-7-6-8-19(20)31-24)33(26(23)29)18-13-21(35-3)25(37-5)22(14-18)36-4/h6-14H,29H2,1-5H3,(H,30,34) |
InChI Key |
BVXOCRKJSVFXNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC(=C(C(=C5)OC)OC)OC)N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pyrrolo[2,3-b]quinoxaline structure, followed by the introduction of the amino and carboxamide groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to the modulation of various cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s activity.
Comparison with Similar Compounds
Key Structural and Functional Insights
Substituent Effects on Bioactivity: The 3,4,5-trimethoxyphenyl group in the target compound is associated with enhanced binding to kinase domains due to its planar, electron-rich structure, as seen in analogs like compound 42 from .
Solubility and Pharmacokinetics :
- Morpholine-containing derivatives () and ethoxypropyl-substituted analogs () show improved aqueous solubility compared to the target compound’s dimethylphenyl group .
- Trimethoxy groups (target compound) may balance lipophilicity and hydrogen-bonding capacity, critical for blood-brain barrier penetration .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to (GP II coupling) or (Suzuki-Miyaura cross-coupling), though its sterically demanding substituents may require optimized reaction conditions .
Research Findings and Implications
- Antiproliferative Potential: Pyrazolo-pyrimidine and pyrroloquinoxaline derivatives with trimethoxyphenyl groups (e.g., , compound 42) inhibit cancer cell proliferation via tubulin polymerization disruption .
- Kinase Selectivity : The dimethylphenyl group may confer selectivity toward mutant c-KIT kinases, as observed in ’s compound 12 .
- Toxicity Risks : Structural similarities to heterocyclic amines () suggest a need for mutagenicity screening, particularly for aryl groups prone to metabolic activation .
Biological Activity
The compound 2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (C28H27N5O4) is a complex organic molecule with significant potential in medicinal chemistry. Its structural composition includes multiple aromatic rings and functional groups that enhance its biological reactivity. This article delves into the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure and Properties
- Molecular Formula : C28H27N5O4
- Molecular Weight : 497.5 g/mol
- IUPAC Name : 2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)pyrrolo[2,3-b]quinoxaline-3-carboxamide
The intricate structure of this compound allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
Biological Activity Overview
The biological activity of this compound has been linked to several key mechanisms:
- Enzyme Inhibition : This compound has demonstrated the ability to inhibit critical enzymes such as telomerase and Taq polymerase, which are essential for DNA replication and cellular proliferation.
- Antioxidant Properties : Research indicates that pyrrolo[2,3-b]quinoxaline derivatives exhibit antioxidant activity. The compound may scavenge free radicals and reduce oxidative stress in cells .
- Anticancer Potential : Initial studies suggest that this compound may have anticancer properties by modulating cellular signaling pathways involved in tumor growth and metastasis. It may induce apoptosis in cancer cells via mechanisms distinct from traditional chemotherapeutics .
The mechanism through which 2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exerts its effects involves:
- Binding Interactions : The compound likely binds to specific enzymes or receptors, altering their activity. This can lead to changes in signal transduction pathways and gene expression profiles within cells.
- Cellular Effects : By down-regulating proteins such as ERK2 (Extracellular Signal Regulated Kinase 2), the compound can inhibit phosphorylation events critical for cell cycle progression and survival.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of this compound through various experimental approaches:
- Antioxidant Activity Assessment :
- Anticancer Studies :
Comparative Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
